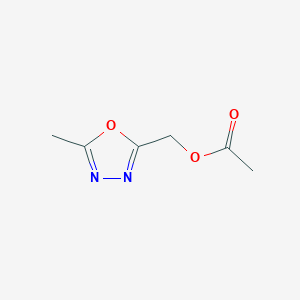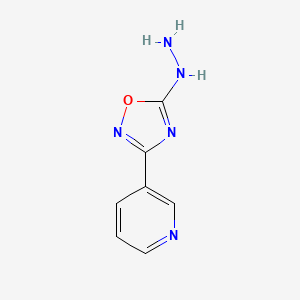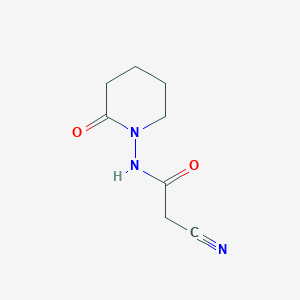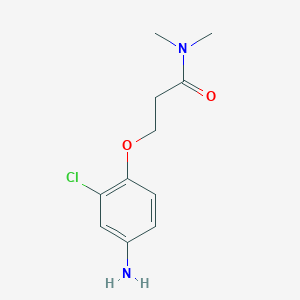
3-(4-amino-2-chlorophenoxy)-N,N-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-amino-2-chlorophenoxy)-N,N-dimethylpropanamide, also known as 4-amino-2-chlorophenoxyacetic acid (4-ACPA), is a synthetic compound that has been used for many scientific research applications. It is a type of phenoxyacetic acid (PAA) that has been used to study the biochemical and physiological effects of PAA. 4-ACPA is a potent inhibitor of plant growth and is commonly used in laboratory experiments to study the effects of plant growth inhibition on plant physiology.
科学研究应用
4-ACPA has been used in a variety of scientific research applications, including plant physiology and biochemistry, plant pathology, and the study of plant growth inhibition. It has been used to study the effects of plant growth inhibition on plant physiology, including the effects on cell division, cell elongation, and photosynthesis. 4-ACPA has also been used to study the biochemical and physiological effects of PAA, and to study the effects of PAA on plant pathogenicity.
作用机制
The mechanism of action of 4-ACPA is not well understood. However, it is believed that it acts as an inhibitor of plant growth by blocking the action of enzymes involved in the synthesis of plant hormones. It is also believed that 4-ACPA interferes with the transport of hormones in plants, which can lead to a decrease in plant growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-ACPA are not well understood. However, it is believed that 4-ACPA can inhibit the growth of plants, as well as alter the physiological processes of plants. It has been reported to inhibit cell division, cell elongation, and photosynthesis in plants. Additionally, 4-ACPA has been reported to inhibit the growth of plant pathogens, such as fungi and bacteria.
实验室实验的优点和局限性
The use of 4-ACPA in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available from chemical suppliers. Additionally, it is a potent inhibitor of plant growth and can be used to study the effects of plant growth inhibition on plant physiology. However, there are some limitations to using 4-ACPA in laboratory experiments. It can be difficult to precisely control the concentration of 4-ACPA in a laboratory experiment, and it can be toxic to some organisms at high concentrations.
未来方向
The potential future applications of 4-ACPA are numerous. Further research could be conducted to better understand the biochemical and physiological effects of 4-ACPA on plants, as well as its mechanism of action. Additionally, further research could be conducted to explore the use of 4-ACPA in other scientific applications, such as drug design and synthesis. Finally, research could be conducted to explore the potential use of 4-ACPA in agricultural applications, such as crop protection and pest control.
合成方法
4-ACPA is synthesized by a reaction between 3-(4-amino-2-chlorophenoxy)-N,N-dimethylpropanamidelorophenol and N,N-dimethylpropanamide. The reaction proceeds in two steps, with the first step being the formation of an intermediate, 4-chloro-2-methyl-N-methylpropanamide. This intermediate is then reacted with 3-(4-amino-2-chlorophenoxy)-N,N-dimethylpropanamidelorophenol, forming 4-ACPA. The reaction is usually carried out in an aqueous medium with a base catalyst, such as sodium hydroxide or potassium hydroxide.
属性
IUPAC Name |
3-(4-amino-2-chlorophenoxy)-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-14(2)11(15)5-6-16-10-4-3-8(13)7-9(10)12/h3-4,7H,5-6,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIBRLYLERAELR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCOC1=C(C=C(C=C1)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-1-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide](/img/structure/B6144168.png)
![3-(2-bromoethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6144174.png)
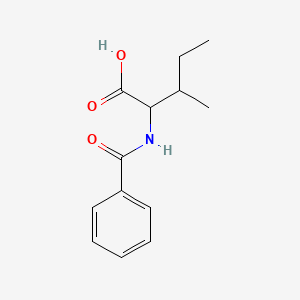

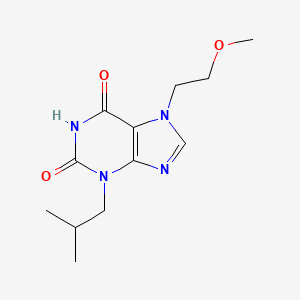
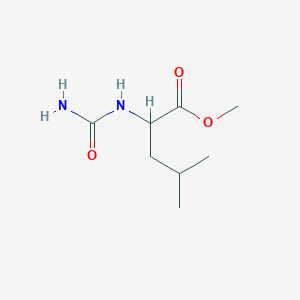


![N-[4-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6144225.png)
![[3-(methanesulfonylmethyl)phenyl]methanamine](/img/structure/B6144232.png)
![3-methyl-1-(2-methylpropyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B6144238.png)
